Cas no 933734-30-6 ((2-Isopropyl-thiazol-5-yl)-methylamine)

(2-Isopropyl-thiazol-5-yl)-methylamine is a heterocyclic amine derivative featuring a thiazole core substituted with an isopropyl group at the 2-position and an aminomethyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural motif is valuable for constructing biologically active molecules due to the thiazole ring's electron-rich nature and the reactivity of the primary amine group. The isopropyl substituent enhances steric and electronic properties, influencing binding affinity and selectivity in target applications. The compound is typically handled under controlled conditions due to its potential sensitivity. Suitable for further functionalization, it offers flexibility in medicinal chemistry and material science research.
(2-Isopropyl-thiazol-5-yl)-methylamine structure
933734-30-6 structure
Product name:(2-Isopropyl-thiazol-5-yl)-methylamine
CAS No:933734-30-6
MF:C7H12N2S
Molecular Weight:156.248579978943
CID:999674
PubChem ID:24278411

(2-Isopropyl-thiazol-5-yl)-methylamine 化学的及び物理的性質

名前と識別子

    • 5-Thiazolemethanamine, 2-(1-methylethyl)-
    • (2-ISOPROPYL-THIAZOL-5-YL)-METHYLAMINE
    • (2-isopropylthiazol-5-yl)methanamine
    • (2-ISOPROPYLTHIAZOL-5-YL)-METHYLAMINE
    • SCHEMBL13010809
    • CS-W020396
    • 933734-30-6
    • EN300-1847022
    • 2-(1-Methylethyl)-5-thiazolemethanamine
    • [2-(Propan-2-yl)-1,3-thiazol-5-yl]methanamine
    • (2-propan-2-yl-1,3-thiazol-5-yl)methanamine
    • AM101642
    • BB 0305432
    • F20287
    • AKOS010532640
    • MFCD10007023
    • DB-278467
    • (2-Isopropyl-thiazol-5-yl)-methylamine
    • MDL: MFCD10007023
    • インチ: InChI=1S/C7H12N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3,8H2,1-2H3
    • InChIKey: BSJKAPQBFCVVSW-UHFFFAOYSA-N
    • SMILES: CC(C)C1=NC=C(CN)S1

計算された属性

  • 精确分子量: 156.072
  • 同位素质量: 156.072
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 106
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2A^2
  • XLogP3: 1

(2-Isopropyl-thiazol-5-yl)-methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
I874495-10mg
(2-Isopropyl-thiazol-5-yl)-methylamine
933734-30-6
10mg
$ 70.00 2022-06-04
Chemenu
CM301428-1g
(2-isopropylthiazol-5-yl)methanamine
933734-30-6 95%
1g
$570 2021-08-18
Enamine
EN300-1847022-0.25g
[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine
933734-30-6
0.25g
$801.0 2023-09-19
Enamine
EN300-1847022-0.5g
[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine
933734-30-6
0.5g
$836.0 2023-09-19
Alichem
A059006473-10g
(2-Isopropylthiazol-5-yl)methanamine
933734-30-6 96%
10g
$2948.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066547-250mg
2-(1-Methylethyl)-5-thiazolemethanamine
933734-30-6 95%
250mg
¥1440.00 2024-04-24
TRC
I874495-50mg
(2-Isopropyl-thiazol-5-yl)-methylamine
933734-30-6
50mg
$ 230.00 2022-06-04
Enamine
EN300-1847022-1.0g
[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine
933734-30-6
1g
$871.0 2023-06-02
Enamine
EN300-1847022-2.5g
[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine
933734-30-6
2.5g
$1707.0 2023-09-19
Alichem
A059006473-5g
(2-Isopropylthiazol-5-yl)methanamine
933734-30-6 96%
5g
$2190.90 2023-08-31

(2-Isopropyl-thiazol-5-yl)-methylamine 関連文献

(2-Isopropyl-thiazol-5-yl)-methylamineに関する追加情報

Introduction to (2-Isopropyl-thiazol-5-yl)-methylamine (CAS No. 933734-30-6)

(2-Isopropyl-thiazol-5-yl)-methylamine, also known by its CAS number 933734-30-6, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of thiazoles, which are heterocyclic compounds characterized by a five-membered ring containing one sulfur and one nitrogen atom. The presence of the isopropyl and methylamine groups imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various scientific investigations.

The structure of (2-Isopropyl-thiazol-5-yl)-methylamine can be represented as C8H14N2S. Its molecular weight is approximately 166.27 g/mol. The compound's chemical structure allows for a wide range of functional group interactions, which can be exploited in the design of new drugs and materials. The thiazole ring is known for its stability and ability to form strong hydrogen bonds, while the isopropyl and methylamine groups provide additional reactivity and solubility properties.

In the realm of pharmaceutical research, (2-Isopropyl-thiazol-5-yl)-methylamine has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding highlights the potential of (2-Isopropyl-thiazol-5-yl)-methylamine as a scaffold for the development of new drugs targeting neurological disorders.

Beyond its therapeutic applications, (2-Isopropyl-thiazol-5-yl)-methylamine has also been investigated for its use in chemical synthesis and materials science. The compound's reactivity and functional group diversity make it an attractive building block for the synthesis of complex molecules. Researchers at the University of California, Berkeley, have utilized this compound as a key intermediate in the synthesis of advanced polymers with unique optical and electronic properties. These polymers have potential applications in areas such as photovoltaics and organic electronics.

The synthesis of (2-Isopropyl-thiazol-5-yl)-methylamine can be achieved through several well-established methods. One common approach involves the reaction of 2-isopropylthiazole with methylamine under controlled conditions. This method yields high purity products with good yields, making it suitable for large-scale production. Another synthetic route involves the condensation of 2-isopropylthioacetic acid with methylamine, followed by cyclization to form the thiazole ring. Both methods have been extensively studied and optimized to ensure reproducibility and scalability.

In terms of safety and handling, (2-Isopropyl-thiazol-5-yl)-methylamine should be stored in a cool, dry place away from incompatible substances such as strong oxidizers and acids. It is important to handle this compound with appropriate personal protective equipment (PPE) to prevent skin contact and inhalation. While it is not classified as a hazardous material under current regulations, proper precautions should always be taken when working with any chemical substance.

The future prospects for (2-Isopropyl-thiazol-5-yl)-methylamine are promising. Ongoing research continues to uncover new applications and derivatives of this compound, further expanding its utility in both academic and industrial settings. As our understanding of its chemical properties and biological activities deepens, it is likely that we will see more innovative uses for this versatile molecule in the coming years.

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